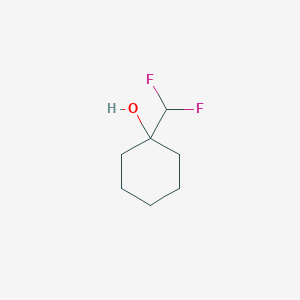

1-(Difluoromethyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMPWFQHMQDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluoromethyl Cyclohexan 1 Ol and Analogous Compounds

Direct Difluoromethylation Strategies

Direct difluoromethylation involves the introduction of the CF2H moiety onto a precursor molecule in a single key step. These methods are highly sought after for their efficiency and atom economy.

Nucleophilic Difluoromethylation of Carbonyl Precursors (Cyclohexanone Derivatives)

A primary and widely explored route to 1-(difluoromethyl)cyclohexan-1-ol and its analogs is the nucleophilic addition of a difluoromethyl anion equivalent to a cyclohexanone (B45756) derivative. This approach is attractive due to the ready availability of a wide range of substituted cyclohexanones.

Several reagents have been developed to serve as effective sources of the nucleophilic difluoromethyl anion (CF2H⁻). Among the most prominent are (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), difluoromethyl phenyl sulfone (PhSO2CF2H), and diethyl difluoromethylphosphonate.

(Difluoromethyl)trimethylsilane (TMSCF2H) has emerged as a versatile reagent for the nucleophilic difluoromethylation of carbonyl compounds. rsc.org Its utility is often dependent on the choice of an appropriate activator to generate the reactive nucleophile. For instance, the direct difluoromethylation of aldehydes and ketones with TMSCF2H can be efficiently promoted by organic Lewis bases. rsc.org

Difluoromethyl phenyl sulfone (PhSO2CF2H) is another key reagent, acting as a CF2H⁻ equivalent. researchgate.net It has been successfully employed in the nucleophilic difluoromethylation of a variety of electrophiles, including aldehydes and ketones. cas.cn The reaction typically proceeds via deprotonation with a suitable base to generate the (phenylsulfonyl)difluoromethyl anion, which then attacks the carbonyl carbon. cas.cn

Diethyl difluoromethylphosphonate is also a valuable precursor for nucleophilic difluoromethylation. nih.govnih.gov This reagent can be deprotonated to form a carbanion that readily adds to ketones, leading to the formation of α,α-difluoro-β-hydroxyphosphonates, which can be further transformed into the desired difluoromethyl alcohols. nih.gov

Below is a table summarizing the nucleophilic difluoromethylation of various ketones using these anion equivalents.

| Ketone Substrate | Difluoromethylating Agent | Activator/Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | TMSCF2H | HMPA | Not specified | Not specified | Good | enamine.net |

| 4-Phenylcyclohexanone | PhSO2CF2H | t-BuOK | DMF | -50 °C, 1 h | Good | cas.cn |

| Cyclohexanone | Diethyl difluoromethylphosphonate | LDA | THF | -74 °C to 0 °C | Good | nih.gov |

| Aryl Ketones | TMSCF2H | Schwesinger's superbase | Not specified | Mild | 42-99 | rsc.org |

The efficiency and success of nucleophilic difluoromethylation reactions, particularly with TMSCF2H, are highly dependent on the choice of activator. These activators facilitate the generation of the nucleophilic difluoromethyl species.

Hexamethylphosphoramide (HMPA) has been shown to be a crucial additive for the nucleophilic difluoromethylation of enolizable ketones with TMSCF2H, enabling the reaction to proceed in good yields under mild conditions. enamine.net

The combination of cesium fluoride (B91410) (CsF) and 18-crown-6 (B118740) has proven to be an effective initiator system. nih.gov This system is believed to generate a pentavalent silicon intermediate, which acts as a reservoir for the difluoromethyl anion, facilitating the difluoromethylation of even base-sensitive substrates. nih.gov The use of KF in conjunction with 18-crown-6 has also been explored for nucleophilic fluorination reactions, highlighting the role of crown ethers in enhancing the reactivity of fluoride salts. researchgate.netnih.govrsc.org

Potassium acetate (B1210297) (KOAc) and potassium bifluoride (KHF2) have been utilized as mild activators for the difluoromethylation of alcohols with TMSCF2Br, which proceeds via an in situ generated difluorocarbene. cas.cn While this is not a direct nucleophilic addition of a CF2H⁻ anion, it demonstrates the utility of these mild activators in related difluoromethylation chemistry.

The following table provides examples of Lewis base and activator mediated difluoromethylation reactions.

| Substrate | Difluoromethylating Agent | Activator/Lewis Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Enolizable Ketones | TMSCF2H | HMPA | Not specified | Mild | Good | enamine.net |

| para-Quinone Methides | TMSCF2H | CsF/18-crown-6 | DMF | -15 °C to rt | Up to 70 | nih.gov |

| Alcohols | TMSCF2Br | KOAc / KHF2 | DCM/water | Not specified | Not specified | cas.cn |

The synthesis of chiral α-difluoromethylated tertiary alcohols presents a significant challenge. However, methods for the stereoselective nucleophilic difluoromethylation of ketones have been developed. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

For instance, highly diastereoselective nucleophilic difluoromethylation of N-(tert-butylsulfinyl) ketimines has been achieved using difluoromethyl phenyl sulfone, leading to the synthesis of chiral α-difluoromethyl amines. nih.gov While not directly producing alcohols, this demonstrates a successful strategy for stereocontrol in difluoromethyl additions. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes has also been reported using PhSO2CF2H or Me3SiCF2SO2Ph in the presence of chiral quaternary ammonium (B1175870) salt catalysts, achieving moderate to good enantioselectivity. nih.govbeilstein-journals.org

| Substrate | Difluoromethylating Agent | Chiral Source/Catalyst | Base | Solvent | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-tert-Butylsulfinyl Ketimines | PhSO2CF2H | Substrate control | Not specified | Not specified | High dr | nih.gov |

| Aromatic Aldehydes | PhSO2CF2H / Me3SiCF2SO2Ph | Chiral Quaternary Ammonium Salt | KOH | Toluene/CH2Cl2 | Up to 64% ee | nih.govbeilstein-journals.org |

Electrophilic Difluoromethylation Approaches

While less common for the synthesis of tertiary alcohols like this compound, electrophilic difluoromethylation strategies involve the reaction of a nucleophile with a reagent that acts as a source of an electrophilic "CF2H⁺" species. These reagents are typically sulfonium (B1226848) salts. The development of stable and effective electrophilic difluoromethylating reagents has been an area of active research. cas.cn The direct difluoromethylation of alcohols has been achieved using an electrophilic difluoromethylated sulfonium ylide, providing a general method for the formation of alkyl difluoromethyl ethers under mild conditions. rsc.org

Radical Difluoromethylation Pathways

Radical difluoromethylation offers a complementary approach to nucleophilic and electrophilic methods. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to a suitable acceptor. The radical-based difluoromethylation of heterocycles has been extensively studied and has proven to be an advantageous strategy for the synthesis of difluoromethylated compounds. rsc.orgnih.gov Silver-mediated radical difluoromethylation of alkenes with TMSCF2H has also been reported, providing a general platform for the construction of C-CF2H bonds. researchgate.net The hydrodifluoromethylation of unsaturated C-C bonds via a CF2H radical is a central strategy to access difluoromethylated hydrocarbons. nih.gov While direct examples for the synthesis of this compound via a radical pathway are less common, the functionalization of cyclohexanol (B46403) derivatives through radical processes has been explored.

Hydroxydifluoromethylation Reactions

Direct hydroxydifluoromethylation involves the concomitant addition of a hydroxyl group and a difluoromethyl group to a substrate, typically through the nucleophilic addition of a difluoromethyl anion equivalent to a carbonyl compound. For the synthesis of this compound, cyclohexanone is the logical precursor.

One prominent method is the organocatalytic direct difluoromethylation of aldehydes and ketones using (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source. This reaction can be initiated by strong, non-nucleophilic organic bases, such as Schwesinger superbases, which activate the Si-CF₂H bond under mild conditions to generate a difluoromethyl anion. This anion then attacks the carbonyl carbon of cyclohexanone, and subsequent workup yields the target tertiary alcohol, this compound. Another approach involves using fluoride sources like cesium fluoride (CsF) to activate TMSCF₂H, a strategy proven effective for addition to carbonyl-like systems.

An alternative route employs difluoromethyl phenyl sulfone (PhSO₂CF₂H). Deprotonation of this reagent with a suitable base generates a (phenylsulfonyl)difluoromethyl anion, which is a potent nucleophile. Its addition to cyclohexanone yields a sulfonylated tertiary alcohol. Subsequent reductive cleavage of the phenylsulfonyl group would be required to afford the final product.

The Reformatsky reaction offers a classic approach to β-hydroxy esters and can be adapted for the synthesis of α,α-difluoro-β-hydroxy compounds. This reaction involves the oxidative insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to create an organozinc reagent, or a "Reformatsky enolate". For the synthesis of analogs of this compound, an α,α-difluoro-α-haloacetate, such as ethyl bromodifluoroacetate, is reacted with cyclohexanone in the presence of zinc dust. The resulting zinc enolate adds to the ketone, and subsequent acidic workup yields a β-hydroxy-α,α-difluoro ester. While not directly yielding the target compound, this method provides a key intermediate class of α,α-difluoro tertiary alcohols.

| Method | Difluoromethyl Source | Activator/Reagent | Substrate | Intermediate/Product Type | Reference Concept |

|---|---|---|---|---|---|

| Organocatalytic Difluoromethylation | TMSCF₂H | Schwesinger's Superbase | Aldehydes/Ketones | α-Difluoromethyl Alcohol | |

| Sulfone-Based Addition | PhSO₂CF₂H | Base (e.g., t-BuOK) | Aldehydes/Ketones | α-(Phenylsulfonyl)difluoromethyl Alcohol | |

| Reformatsky-Type Reaction | BrCF₂CO₂Et | Zinc (Zn) | Aldehydes/Ketones | β-Hydroxy-α,α-difluoro Ester |

Indirect Synthetic Routes and Derivatization

Indirect routes to this compound involve either modifying other fluorinated precursors or introducing the fluorine atoms at a later stage in a multistep sequence.

Transformation from Other Fluorinated Cyclohexanol Derivatives

Synthesizing the target compound from a more heavily fluorinated analog, such as 1-(trifluoromethyl)cyclohexan-1-ol, represents a significant synthetic challenge due to the high strength of the C-F bond. However, certain transformations suggest its feasibility. For instance, methodologies exist for converting trifluoromethyl alcohols into α,α-difluoro-β-hydroxy ketones, which implies that a C-F bond can be selectively cleaved or transformed under specific conditions.

The difunctionalization of α-(trifluoromethyl)styrenes is a known strategy to produce trifluoromethyl tertiary alcohols. A hypothetical, yet challenging, subsequent step would be the selective hydrodefluorination of the trifluoromethyl carbinol to the corresponding difluoromethyl derivative. While general methods for the direct deoxygenative trifluoromethylation of alcohols are emerging, the reverse process—selective defluorination of a CF₃ group to a CF₂H group at a tertiary alcohol center—is not yet a well-established or common transformation and remains an area for future development.

Multistep Strategies Involving Fluorine Introduction at Later Stages

Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry where fluorine atoms are introduced at the end of a synthetic sequence. This approach avoids carrying sensitive fluorinated groups through numerous reaction steps and allows for the diversification of complex molecular scaffolds.

A plausible multistep synthesis of this compound could begin with a non-fluorinated, functionalized cyclohexanol derivative. For example, 1-ethynylcyclohexan-1-ol, a readily available starting material, could serve as a precursor. The triple bond could then be subjected to a hydrofluorination sequence to install the difluoromethyl group.

Another advanced strategy involves the synthesis of α,α-dihalo-β-keto esters, which can then undergo asymmetric transfer hydrogenation using a ruthenium catalyst to stereoselectively form α,α-dihalo-β-hydroxy esters. A subsequent reduction of the two halogen atoms (e.g., chlorine) to hydrogen would complete the synthesis.

Furthermore, copper-catalyzed deaminative difluoromethylation presents a modern LSF approach. This method converts primary amines, via their pyridinium (B92312) salts, into difluoromethyl groups. A potential, though unproven, route could involve the synthesis of 1-amino-1-cyclohexanecarboxylic acid, which could be transformed into 1-(aminomethyl)cyclohexan-1-ol. The primary amine in this derivative could then be a target for late-stage deaminative difluoromethylation.

Catalytic Systems in Difluoromethylation

Transition metal catalysis is central to modern difluoromethylation methods, enabling the formation of C-CF₂H bonds with high efficiency and functional group tolerance. These systems typically involve copper, palladium, nickel, or iron catalysts.

Transition Metal-Catalyzed Difluoromethylation (e.g., Copper, Palladium, Nickel, Iron Catalysis)

Copper Catalysis: Copper is widely used in difluoromethylation. It can catalyze the conversion of aliphatic carboxylic acids to their difluoromethyl analogs and the difluoromethylation of alkyl iodides using TMSCF₂H. Copper catalysts are also effective for the direct C(sp)-H difluoromethylation of terminal alkynes and the difluoroalkylation of alkenes via radical pathways.

**Pall

Proposed Catalytic Cycles

The copper-catalyzed difluoromethylation of ketones represents a significant strategy for synthesizing compounds like this compound. While a definitive cycle for this specific transformation is a subject of ongoing investigation, plausible mechanisms have been proposed based on related reactions. One such proposed pathway involves a radical mechanism initiated by a copper catalyst.

The catalytic cycle is thought to commence with the formation of a [Cu-CF₂H] species. This complex can undergo a single electron transfer (SET) to an activated ketone or another species in the reaction mixture, generating a carbon-centered radical. This radical intermediate then reacts with the ketone. In a carbo-difluoromethylation context, an alkyl radical, potentially generated from an alkyl iodide via copper catalysis, could add to an alkene to form a relayed radical. This new radical would then react with a [Cu(II)-CF₂H] species to yield the final difluoromethylated product and regenerate the Cu(I) catalyst, thus closing the catalytic loop. acs.org

A general representation of a copper catalytic cycle involves the initial reaction of a Cu(I) species with the substrate, potentially leading to a Cu(II) intermediate after interaction with other reactants. researchgate.net The final product is released through a reductive elimination step, which regenerates the active Cu(I) catalyst for the next cycle. The exact nature of the intermediates and the sequence of events are highly dependent on the specific reagents, ligands, and reaction conditions employed.

Organocatalysis in Difluoromethylation

Organocatalysis offers a metal-free alternative for the synthesis of difluoromethylated alcohols. A notable example is the direct difluoromethylation of ketones using (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source, promoted by a strong organic base. organic-chemistry.orgacs.org

The reaction is efficiently catalyzed by Schwesinger's superbase, t-Bu-P₄, under mild conditions. organic-chemistry.org A proposed mechanism suggests that the phosphazene base (t-Bu-P₄) acts as a Lewis base, attacking the silicon atom of TMSCF₂H. This forms a hypervalent silicate (B1173343) intermediate (I), which activates the Si-CF₂H bond. organic-chemistry.org The activated species then adds to the carbonyl group of the ketone (e.g., cyclohexanone), producing an oxyanion intermediate (II). Subsequently, the trimethylsilyl (B98337) (TMS) group migrates from the phosphorus-containing catalyst to the oxygen atom of the intermediate (II), forming a silyl (B83357) ether (III) and releasing the organocatalyst. An acidic workup then removes the silyl group to yield the final this compound product. organic-chemistry.org This method provides high yields, although it has been noted to be less suitable for enolizable ketones in some contexts. organic-chemistry.org

Table 1: Proposed Mechanism for Organocatalytic Difluoromethylation

| Step | Description |

|---|---|

| 1. Activation | The organocatalyst (t-Bu-P₄) attacks the silicon atom of TMSCF₂H to form a hexacoordinate silicon intermediate (I). |

| 2. Nucleophilic Addition | The activated difluoromethyl species adds to the carbonyl carbon of the ketone, forming an oxyanion intermediate (II). |

| 3. Silyl Transfer | The TMS group is transferred from the catalyst to the oxygen atom, releasing the catalyst and forming the silylated product (III). |

| 4. Hydrolysis | Acidic workup cleaves the O-Si bond to afford the final tertiary alcohol. |

This table is based on the proposed mechanism from Du et al. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing fluorinated compounds, including minimizing solvent use and employing aqueous reaction media.

Mechanochemical Difluoromethylation (Solvent-Free Conditions)

Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting organic reactions under solvent-free or liquid-assisted grinding (LAG) conditions. The difluoromethylation of ketones has been successfully achieved using this approach, typically yielding difluoromethyl enol ethers as the primary products. nih.govnih.govrsc.orgresearchgate.net

In a typical procedure, a ketone, a difluorocarbene precursor like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), and an activator such as potassium bifluoride (KHF₂) are subjected to high-energy ball milling. nih.govrsc.org The mechanical energy facilitates the in situ generation of difluorocarbene (:CF₂). Two mechanisms are proposed for the subsequent reaction with the ketone. nih.govrsc.org Both begin with the nucleophilic attack of the ketone's carbonyl oxygen on the electrophilic difluorocarbene. This is followed by a protonation-deprotonation sequence to give the final product. This sequence can be either intermolecular, involving a proton source like HF, or intramolecular via a five-membered transition state. nih.govrsc.org These reactions are often rapid, proceeding to completion within 90 minutes at room temperature, highlighting the efficiency and environmental benefits of eliminating bulk solvents. nih.govnih.govresearchgate.net While enol ethers are the reported products, this method demonstrates the feasibility of activating ketones towards difluorocarbene under solvent-free conditions, a key step that could be adapted for the synthesis of the corresponding tertiary alcohol.

Table 2: Mechanochemical Difluoromethylation of a Model Ketone

| Entry | Activator | Grinding Auxiliary | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | KHF₂ | CsCl | 74 | rsc.org |

| 2 | KOAc | CsCl | 56 | researchgate.net |

Data represents the yield of difluoromethyl enol ether from 4-methylacetophenone as a model substrate under solvent-free ball milling conditions. rsc.orgresearchgate.net

Reactions in Aqueous Media

Performing organic reactions in water is a primary goal of green chemistry. However, the nucleophilic difluoromethylation of ketones like cyclohexanone directly in aqueous media remains a significant challenge. Attempts to perform the difluoromethylation of a model ketone using TMSCF₂Br in a dichloromethane/water mixture resulted in negligible product formation, underscoring the difficulties associated with this approach. nih.gov The low reactivity is likely due to the poor solubility of organic substrates and the potential for side reactions with water.

Despite these challenges, other types of fluorination reactions have been successfully carried out in aqueous solutions for different substrates. For instance, a silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor proceeds efficiently in water to produce alkyl fluorides. organic-chemistry.org This demonstrates that with the right catalytic system, water can be a viable solvent for fluorination. The development of a robust catalytic system, perhaps involving surfactants or phase-transfer catalysts, could pave the way for the future synthesis of this compound in an aqueous environment.

Utilization of Fluorinated Alcohols as Reaction Media and Promoters

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained prominence as unique reaction media that can promote challenging transformations. researchgate.netnih.gov Their strong hydrogen-bond donating ability, high polarity, and low nucleophilicity allow them to stabilize charged intermediates and activate substrates without participating directly as a nucleophile. researchgate.netresearchgate.net

These properties are particularly effective in promoting Friedel-Crafts-type reactions and the activation of hemiacetals. For instance, HFIP has been shown to effectively promote the hydroxydifluoromethylation of various nucleophiles using difluoroacetaldehyde (B14019234) ethyl hemiacetal as the electrophile, affording difluoromethyl carbinols in good yields. The proposed mechanism involves HFIP activating the C-O bond of the hemiacetal through a network of hydrogen bonds, facilitating the formation of a reactive carbocationic intermediate. This intermediate is then trapped by a nucleophile. Applying this principle, HFIP or TFE could serve as a powerful promoter for the reaction between cyclohexanone (or its enol/enolate form) and a suitable difluoromethylating agent, stabilizing the transition state and facilitating the formation of this compound under mild, metal-free conditions.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications. The asymmetric synthesis of analogues of this compound involves the enantioselective addition of a difluoromethyl group to a prochiral ketone. This can be achieved using chiral catalysts, which can be either metal complexes or purely organic molecules (organocatalysts).

One successful strategy is the organocatalytic cross-aldol reaction. For example, chiral thiourea-based catalysts have been employed in the enantioselective reaction between aryl ketones and trifluoromethyl ketone hydrates to produce chiral α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. A similar strategy could be adapted for difluoromethyl analogues. The catalyst works by forming hydrogen bonds with both the nucleophile (enolate) and the electrophile (fluorinated ketone), organizing them within a chiral environment to direct the attack to one specific face of the carbonyl, thus inducing stereoselectivity.

Another approach involves the asymmetric synthesis of more complex structures containing chiral tertiary alcohol motifs. For instance, established methods like the Evans or Abiko-Masamune aldol (B89426) reactions have been used to stereoselectively install hydroxymethyl units in the total synthesis of complex natural products. These methodologies rely on chiral auxiliaries to direct the stereochemical outcome of the reaction. Furthermore, kinetic resolution, where one enantiomer of a racemic alcohol reacts faster with a chiral catalyst, is another powerful technique for obtaining enantioenriched tertiary alcohols. These established principles of asymmetric synthesis can be applied to the difluoromethylation of prochiral ketones or the resolution of racemic this compound analogues to access specific stereoisomers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| 2,2,2-Trifluoroethanol (TFE) |

| 4-Methylacetophenone |

| Cyclohexanone |

| Difluoroacetaldehyde ethyl hemiacetal |

| Difluoromethyl enol ether |

| Potassium bifluoride (KHF₂) |

| t-Bu-P₄ (Schwesinger's superbase) |

Diastereoselective Approaches

The diastereoselective synthesis of α-difluoromethyl tertiary alcohols, including analogs of this compound, can be approached through the nucleophilic addition of a difluoromethyl carbanion or its equivalent to a ketone. While direct examples for cyclohexanone are not extensively documented in peer-reviewed literature, the principles can be extrapolated from studies on other carbonyl compounds.

A significant challenge in nucleophilic difluoromethylation is the generation and stabilization of the difluoromethyl carbanion (CF2H⁻), which can be unstable. One successful strategy involves the use of sulfone-stabilized reagents. For instance, the reaction of (phenylsulfonyl)difluoromethane with carbonyl compounds can yield difluoromethylated alcohols. However, achieving high diastereoselectivity in these reactions can be challenging.

A notable advancement in the diastereoselective nucleophilic difluoromethylation of ketones was reported using a chiral difluoromethyl sulfoximine (B86345) reagent. This approach, while demonstrated primarily with ketimines, provides a strong basis for diastereoselective additions to ketones like cyclohexanone. The reaction involves the in situ generation of a lithium derivative of the chiral sulfoximine, which then adds to the electrophilic carbonyl or imine carbon. The inherent chirality of the sulfoximine reagent directs the approach to the electrophile, thereby controlling the stereochemical outcome of the new stereocenter.

In a reagent-controlled stereoselective reaction, (S)-difluoromethyl phenyl sulfoximine was reacted with various ketimines to produce α-difluoromethyl amines with high diastereoselectivity. nih.gov This method's success relies on a proposed non-chelating transition state, where the steric and electronic properties of the sulfoximine and the ketimine direct the nucleophilic attack. nih.gov Extrapolating this to cyclohexanone, one could envision a similar diastereoselective addition to form a protected precursor of this compound.

The table below summarizes the diastereoselective nucleophilic difluoromethylation of various ketimines using (S)-difluoromethyl phenyl sulfoximine, which serves as a model for the potential synthesis of analogous compounds from ketones.

| Entry | Ketimine Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-(1-phenylethylidene)aniline | α-(Difluoromethyl)-α-phenyl-N-phenyl-ethylamine | >95:5 | 92 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | α-(Difluoromethyl)-α-(4-methoxyphenyl)-N-phenyl-ethylamine | >95:5 | 95 |

| 3 | N-(1-(naphthalen-2-yl)ethylidene)aniline | α-(Difluoromethyl)-α-(naphthalen-2-yl)-N-phenyl-ethylamine | >95:5 | 91 |

| 4 | N-(1-(thiophen-2-yl)ethylidene)aniline | α-(Difluoromethyl)-α-(thiophen-2-yl)-N-phenyl-ethylamine | >95:5 | 88 |

Data sourced from studies on analogous ketimine systems. nih.gov

Enantioselective Methodologies

The enantioselective synthesis of this compound would involve the creation of a specific enantiomer of this chiral molecule. This is a critical aspect for the development of pharmaceuticals, where often only one enantiomer is biologically active.

One of the most promising approaches for the enantioselective synthesis of α-difluoromethyl tertiary alcohols involves the use of chiral catalysts or chiral reagents that can differentiate between the two prochiral faces of the ketone. While a direct catalytic asymmetric synthesis for this compound is not prominently reported, methodologies developed for other ketones, particularly aryl ketones, offer a clear blueprint.

A landmark study demonstrated a highly stereoselective nucleophilic difluoromethylation of aryl ketones by tuning the reactivity of a chiral N-substituted difluoromethyl sulfoximine. nih.gov By modifying the substituent on the nitrogen atom of the sulfoximine, the reagent could be switched from an electrophilic to a nucleophilic difluoromethylating agent. The diastereoselective addition of this chiral nucleophile to prochiral ketones, followed by removal of the sulfoximine auxiliary, would lead to enantiomerically enriched tertiary alcohols.

The proposed enantioselective synthesis would proceed via the following general steps:

Reaction of a prochiral ketone (e.g., cyclohexanone) with a chiral, non-racemic difluoromethylating agent, such as an N-alkoxycarbonyl-S-difluoromethyl-S-phenylsulfoximine.

The addition is directed by the chiral auxiliary, leading to a diastereomerically enriched adduct.

Subsequent removal of the chiral auxiliary (e.g., through reductive cleavage) to yield the enantiomerically enriched this compound.

The table below presents results from the enantioselective nucleophilic difluoromethylation of representative aryl ketones, which illustrates the potential of this methodology for cyclic ketones like cyclohexanone.

| Entry | Ketone Substrate | Chiral Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) of final alcohol |

| 1 | Acetophenone | (R)-N-Boc-S-difluoromethyl-S-phenylsulfoximine | 91:9 | 85 | 82% |

| 2 | 4-Methoxyacetophenone | (R)-N-Boc-S-difluoromethyl-S-phenylsulfoximine | 92:8 | 88 | 84% |

| 3 | 2-Naphthyl methyl ketone | (R)-N-Boc-S-difluoromethyl-S-phenylsulfoximine | 93:7 | 82 | 86% |

| 4 | 4-Chloroacetophenone | (R)-N-Boc-S-difluoromethyl-S-phenylsulfoximine | 90:10 | 87 | 80% |

Data extrapolated from studies on analogous aryl ketone systems.

Another potential avenue for enantioselective synthesis is the use of chiral catalysts in conjunction with an achiral difluoromethylating reagent. For instance, a chiral ligand complexed to a metal center could coordinate to cyclohexanone and the difluoromethyl nucleophile, thereby creating a chiral environment that favors the formation of one enantiomer over the other. Copper-catalyzed asymmetric additions of olefin-derived nucleophiles to ketones have been shown to be effective for constructing highly substituted stereocenters, and similar principles could be applied to difluoromethylation. nih.gov

Chemical Transformations and Reactivity of 1 Difluoromethyl Cyclohexan 1 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group is a primary site for functionalization, enabling the formation of ethers and other derivatives.

Ethers Formation from Difluoromethylated Alcohols

The synthesis of ethers from 1-(difluoromethyl)cyclohexan-1-ol can be achieved through various methods, with the formation of difluoromethyl ethers being a notable transformation. Recent advancements have focused on the direct difluoromethylation of alcohols.

One effective method involves the mechanochemical reaction of alcohols with a difluorocarbene precursor, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), in the presence of an activator like potassium hydrogen fluoride (B91410) (KHF₂) or cesium chloride (CsCl). chinesechemsoc.orgchinesechemsoc.org This solvent-free approach is particularly advantageous for tertiary alcohols, which can be less reactive under traditional solution-phase conditions. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds via the in-situ generation of difluorocarbene, which then reacts with the alcohol. chinesechemsoc.orgchinesechemsoc.orgbeilstein-journals.org

For tertiary alcohols, which are sterically hindered, optimized conditions may be required, such as using an excess of the difluorocarbene precursor and activator. chinesechemsoc.org While direct experimental data for this compound is not extensively documented, the reactivity of analogous tertiary alcohols provides insight into its expected behavior.

Table 1: Examples of Difluoromethyl Ether Formation from Tertiary Alcohols

| Alcohol Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Diphenylpropan-2-ol | TMSCF₂Br, KFHF, CsCl, ball milling, 1 h | 2-(Difluoromethoxy)-1,2-diphenylpropane | 47 | chinesechemsoc.org |

| Adamantan-1-ol | TMSCF₂Br, KFHF, CsCl, ball milling, 1 h | 1-(Difluoromethoxy)adamantane | 90 | chinesechemsoc.org |

| 2-Methyl-1-phenylpropan-2-ol | TMSCF₂Br, KFHF, CsCl, ball milling, 1 h | 2-(Difluoromethoxy)-2-methyl-1-phenylpropane | 99 | chinesechemsoc.org |

| 2-Phenylpropan-2-ol | TMSCF₂Br, KHF₂, H₂O, 12 h | 2-(Difluoromethoxy)-2-phenylpropane | 85 | cas.cn |

Another approach for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com For a tertiary alcohol like this compound, this would involve deprotonation with a strong base to form the corresponding alkoxide, followed by reaction with a primary alkyl halide. However, the steric hindrance of the tertiary alkoxide could present challenges, potentially leading to competing elimination reactions. libretexts.org

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be converted to various other functional groups, a common strategy in medicinal chemistry and materials science. nih.gov

Acylation is a typical derivatization reaction. For instance, the hydroxyl group can react with acyl chlorides or chloroformates to form esters or carbonates, respectively. nih.gov The reaction of a secondary alicyclic hydroxyl group in steroids with fluoroalkyl chloroformates has been shown to proceed efficiently under anhydrous conditions, suggesting a similar reactivity for this compound. nih.gov This transformation can be useful for introducing new functionalities or for analytical purposes, such as improving chromatographic separation or mass spectrometric detection. nih.govresearchgate.net

The hydroxyl group can also be a leaving group for substitution reactions after conversion to a better leaving group, such as a tosylate or mesylate. However, for tertiary alcohols, SN1-type reactions or elimination reactions are more likely to occur under these conditions. youtube.com

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key pharmacophore, and its transformations can lead to novel fluorinated motifs.

C-F Bond Functionalization

The functionalization of a C-F bond is a challenging but increasingly important area of research, as it allows for the late-stage modification of fluorinated molecules. baranlab.orgresearchgate.net In general, the C-F bond is the strongest single bond to carbon, making its selective activation difficult. baranlab.org

For difluoromethyl groups, functionalization can occur through various strategies, including reductive, oxidative, or transition-metal-catalyzed pathways. baranlab.org However, these methods are often substrate-dependent and can be complicated by the presence of other functional groups. The application of these methods to a molecule like this compound would require careful consideration of the reactivity of the tertiary alcohol.

Conversion to other Fluorinated Motifs

The difluoromethyl group can potentially be converted to other fluorinated groups. For example, defluorinative functionalization strategies could transform the CHF₂ group into a monofluoromethyl (CH₂F) or even a non-fluorinated methyl group under specific reductive conditions. researchgate.net Conversely, further fluorination to a trifluoromethyl (CF₃) group is a conceivable but challenging transformation that would require harsh conditions and highly specialized reagents. The selective replacement of hydrogen with fluorine in the CHF₂ group is not a trivial process and would likely involve radical-based or advanced oxidative fluorination methods.

Reactivity of the Cyclohexane (B81311) Ring System

The chair conformation is the most stable for cyclohexane rings, and the substituents will preferentially occupy equatorial positions to minimize steric strain. However, in this compound, one substituent must be axial. The bulky difluoromethyl group would likely favor the equatorial position.

Reactions involving the cyclohexane ring itself, such as dehydrogenation to form an aromatic ring or ring-opening reactions, are possible but would require specific and often harsh conditions. More common are reactions at the C-H bonds of the ring. For example, radical-initiated reactions, such as hydroxylation, could occur at various positions on the ring, although selectivity can be an issue. researchgate.net The presence of the electron-withdrawing difluoromethyl group might influence the regioselectivity of such reactions.

Functionalization of the Cyclohexane Scaffold

A thorough search of chemical databases and scientific literature yielded no specific examples of the functionalization of the cyclohexane scaffold of this compound.

In principle, functionalization of the cyclohexane ring would involve the introduction, removal, or modification of functional groups at positions other than the carbon bearing the hydroxyl and difluoromethyl groups (C1). Such transformations could include, but are not limited to:

Dehydrogenation: Introduction of double bonds to form cyclohexene (B86901) or cyclohexadiene derivatives, potentially leading to aromatization.

Halogenation: The substitution of hydrogen atoms on the ring with halogen atoms (F, Cl, Br, I) via radical or other mechanisms.

Hydroxylation or Oxidation: Introduction of additional hydroxyl or carbonyl groups at other positions on the ring.

Nitration or Amination: Introduction of nitro or amino groups.

Despite the commonality of these reactions for many carbocyclic structures, no studies have been published that apply these transformations to this compound. Research in this area would be necessary to understand how the electron-withdrawing difluoromethyl group and the tertiary alcohol at C1 influence the reactivity and regioselectivity of reactions elsewhere on the cyclohexane ring.

Data Table 3.3.1.1: Functionalization of the Cyclohexane Scaffold of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Observations/Reference |

| N/A | No published data available | N/A | N/A | No studies detailing the functionalization of the cyclohexane ring of this specific compound have been reported in the scientific literature. |

Ring-Opening Reactions

Similarly, there is no available research in the scientific literature describing ring-opening reactions of this compound.

Ring-opening of a cyclohexane derivative is typically a high-energy process due to the inherent stability of the six-membered ring. Such reactions often require forcing conditions, such as high temperatures (pyrolysis) or the use of potent reagents or catalysts. For this compound, potential ring-opening pathways could theoretically involve:

Pyrolytic Cleavage: High-temperature fragmentation leading to the formation of unsaturated, linear C6 chains. Studies on unsubstituted cyclohexane show it can undergo ring-opening to form 1-hexene (B165129) at elevated temperatures. The influence of the C1 substituents (-OH, -CHF2) on the mechanism and products of such a reaction for this specific molecule remains uninvestigated.

Oxidative Cleavage: Reaction with strong oxidizing agents (e.g., ozonolysis, permanganate, or periodate) could potentially cleave the ring, typically at a site of unsaturation. However, this would first require functionalization of the scaffold as discussed in the previous section.

Acid/Base-Catalyzed Rearrangements: Certain Lewis or Brønsted acids could potentially induce a ring contraction (e.g., to a cyclopentyl derivative) or a fragmentation reaction, though such pathways have not been reported.

Without experimental data, any discussion of potential products or reaction mechanisms remains purely speculative. The stability of the C-C bonds of the cyclohexane ring in this substituted environment has not been explored.

Data Table 3.3.2.1: Ring-Opening Reactions of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Observations/Reference |

| N/A | No published data available | N/A | N/A | No studies detailing the ring-opening of this specific compound have been reported in the scientific literature. |

Mechanistic Investigations of 1 Difluoromethyl Cyclohexan 1 Ol Formation Pathways

Elucidation of Reaction Mechanisms

The formation of 1-(Difluoromethyl)cyclohexan-1-ol from cyclohexanone (B45756) is a result of carefully controlled chemical reactions, the mechanisms of which have been a subject of detailed investigation. These studies aim to understand the sequence of bond-forming and bond-breaking events that occur.

The generation of difluorocarbene can be achieved through various methods:

From Halodifluoromethanes: Elimination of a hydrogen halide from a halodifluoromethane under basic conditions is a classic method, though it can suffer from low yields due to the reaction of the strong base with the generated carbene. nih.gov

From Organosilicon Reagents: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used, safe, and commercially available precursor. nih.gov Its reaction, often initiated by a nucleophilic catalyst like sodium iodide (NaI), generates difluorocarbene under non-basic conditions, which is advantageous for reactions with alkenes and alkynes. researchgate.netnih.gov

From Decarboxylation: Reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or lithium/sodium bromodifluoroacetate (BrCF₂CO₂Li/Na) can generate difluorocarbene upon decarboxylation. nih.gov

Under Phase-Transfer Catalysis: Difluorocarbene can be generated from chlorodifluoromethane (B1668795) using a strong base like NaOH or KOH in a two-phase system with a phase-transfer catalyst, such as a tetraalkylammonium salt. nih.gov

Once generated, the difluorocarbene can react with cyclohexanone. A proposed mechanism involves the nucleophilic attack of the carbonyl oxygen of the ketone onto the electrophilic difluorocarbene. beilstein-journals.org This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly or intramolecularly through a five-membered transition state, to yield the final product or related ethers. beilstein-journals.org

| Difluorocarbene Precursor | Generation Method | Key Features | Reference(s) |

| Halodifluoromethanes | Base-induced elimination | Classic method, can have low yields | nih.gov |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Nucleophilic initiation (e.g., NaI) | Safe, commercially available, non-basic conditions | researchgate.netnih.gov |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Decarboxylation | Generates free and metal difluorocarbenes | nih.gov |

| Chlorodifluoromethane | Phase-Transfer Catalysis (PTC) with strong base | Ineffective for cyclopropanation of alkenes | nih.gov |

A more direct approach to forming this compound involves the nucleophilic addition of a difluoromethyl anion synthon ([CF₂H]⁻) to the electrophilic carbonyl carbon of cyclohexanone. nih.govresearchgate.net This pathway avoids the generation of free difluorocarbene.

Various reagents have been developed to serve as a source of the nucleophilic difluoromethyl group:

Difluoromethylphosphonates: Diethyl difluoromethylphosphonate can be deprotonated by a base to generate a nucleophile that reacts with carbonyl compounds. nih.gov In reactions with ketones like cyclohexanone, this can lead to the formation of intermediate phosphates which, upon methanolysis, yield the desired difluoromethylated alcohol. nih.gov

Difluoromethyl Sulfones and Sulfoxides: Reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can act as a [CF₂H]⁻ equivalent. nih.gov

Organosilicon Reagents: (Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) is a key reagent for nucleophilic difluoromethylation. rsc.orgnih.gov Its activation by a suitable catalyst, such as cesium fluoride (B91410) (CsF) or potassium tert-butoxide (tBuOK), generates a nucleophilic species that can add to ketones. nih.gov This method is particularly useful for reactions with enolizable ketones. nih.govacs.org

The general mechanism involves the generation of the nucleophilic difluoromethyl species, which then attacks the carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated during the reaction or workup to afford this compound.

| Nucleophilic Reagent | Activator/Base | Mechanism Feature | Reference(s) |

| Diethyl difluoromethylphosphonate | Sodium methoxide (B1231860) (MeONa) | Proceeds via an intermediate phosphate | nih.gov |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Cesium fluoride (CsF), Potassium tert-butoxide (tBuOK) | Direct addition of "CF₂H" to the carbonyl | rsc.orgnih.gov |

| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Base | Acts as a [CF₂H]⁻ synthon | nih.gov |

| Sulfox-CF₂SO₂Ph | Base | Releases a [CF₂SO₂Ph]⁻ anion, which can fragment | sioc.ac.cn |

The formation of a C-CF₂H bond can also be achieved through radical pathways, which have become a powerful tool in organic synthesis due to their mild reaction conditions and broad functional group tolerance. researchgate.netrsc.org In this context, a difluoromethyl radical (•CF₂H) is generated and adds to a suitable precursor derived from cyclohexanone.

The generation of the •CF₂H radical can be initiated through several methods, most notably using photoredox catalysis: researchgate.netrsc.org

From Sulfinate Salts: Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and sodium difluoromethanesulfinate (HCF₂SO₂Na) are common precursors that can generate the •CF₂H radical under oxidative conditions. researchgate.netnih.gov

From Sulfonyl Chlorides: Difluoromethanesulfonyl chloride (HCF₂SO₂Cl) can be used in atom transfer radical addition reactions. researchgate.net

From Phosphonium Salts: Difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) can serve as a precursor to the •CF₂H radical under visible light induction. nih.gov

From Difluoroacetic Acid: In the presence of an initiator like (diacetoxyiodo)benzene (B116549) (PIDA) and visible light, difluoroacetic acid (CF₂HCOOH) can be a source of the •CF₂H radical. nih.govresearchgate.net

A plausible radical pathway to this compound could involve the addition of a •CF₂H radical to an enol ether or enamine derivative of cyclohexanone, followed by subsequent chemical transformations to yield the final alcohol. Alternatively, a radical cyclization cascade could be designed. nih.govresearchgate.net Mechanistic studies indicate that these reactions proceed via the formation of radical intermediates. nih.govresearchgate.net

Catalysts and additives play a pivotal role in controlling the reaction pathway, efficiency, and selectivity in the synthesis of this compound.

In Difluorocarbene Pathways:

Initiators: Sodium iodide (NaI) is used to initiate the formation of difluorocarbene from TMSCF₃. nih.gov

Phase-Transfer Catalysts (PTCs): Tetraalkylammonium salts are used to shuttle anions between aqueous and organic phases, facilitating carbene generation. nih.gov

In Nucleophilic Pathways:

Activators: Nucleophilic sources like CsF or basic activators like tBuOK are crucial for generating the active nucleophile from TMSCF₂H. nih.gov The use of 18-crown-6 (B118740) can enhance the reactivity of CsF. nih.gov

Lewis Acids: In some systems, Lewis acids can be used to activate the carbonyl group of cyclohexanone towards nucleophilic attack.

In Radical Pathways:

Photoredox Catalysts: Many radical difluoromethylations rely on visible-light photoredox catalysts, such as iridium or ruthenium complexes, or organic dyes like Eosin Y, to generate the radical species under mild conditions. rsc.orgmdpi.com However, some systems can operate without a dedicated photocatalyst, using light to directly homolyze a precursor. nih.gov

Oxidants/Reductants: Depending on the specific cycle, external oxidants (like K₂S₂O₈ or O₂) or reductants (like a Hantzsch ester) may be required to regenerate the catalyst or generate the radical. nih.govmdpi.com

Metal Catalysts: Copper catalysts can mediate reactions involving difluorocarbene or be used in cross-coupling reactions to form C-CF₂H bonds. cas.cnrsc.org Palladium catalysts are known to catalyze the dehydrogenation of cyclohexanone, which could be a competing or sequential reaction under certain conditions. nih.gov

Kinetic and Spectroscopic Studies of Reaction Intermediates

To gain a deeper understanding of the reaction mechanisms, kinetic and spectroscopic techniques are employed to observe and characterize the transient species that are formed during the reaction. nih.gov

Kinetic Analysis: Stopped-flow spectroscopy is a powerful technique for studying rapid reactions. nih.govutsa.edu By mixing the reactants and monitoring the change in UV-visible absorbance over very short timescales (milliseconds), the formation and decay of colored or UV-active intermediates can be observed. utsa.edu This allows for the determination of rate constants for individual steps in the reaction mechanism. nih.gov For the formation of this compound, this could be used to study the rate of attack of a difluoromethyl nucleophile on cyclohexanone or the decay of a carbene-ketone adduct.

Spectroscopic Characterization:

NMR Spectroscopy: In situ ¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated compounds. It can be used to monitor the consumption of the fluorine-containing starting material (e.g., TMSCF₃) and the formation of intermediates and products in real-time. researchgate.net This technique has been used to investigate the kinetics of difluorocarbene generation. researchgate.net

Mass Spectrometry: Native mass spectrometry can be used to detect and characterize enzyme-bound intermediates in biocatalytic reactions, and similar principles can be applied to identify transient species in solution-phase chemical reactions. nih.gov

Mössbauer Spectroscopy: For reactions involving iron catalysts, rapid freeze-quench (RFQ) Mössbauer spectroscopy can be used to trap and identify the electronic state of iron in catalytic intermediates. utsa.edu

Transition State Analysis

For the formation of this compound, transition state analysis can be applied to several key steps:

Difluorocarbene Addition: In the reaction of difluorocarbene with cyclohexanone, a proposed intramolecular proton transfer proceeds via a five-membered transition state. beilstein-journals.org DFT calculations can be used to determine the energy barrier for this step compared to alternative intermolecular pathways.

Nucleophilic Addition: The energy of the transition state for the attack of a nucleophile like [CF₂H]⁻ on the carbonyl carbon of cyclohexanone can be calculated to understand the reactivity and predict the stereochemical outcome if a chiral catalyst were used.

Radical Addition: The transition state for the addition of a •CF₂H radical to a cyclohexanone derivative can be modeled to understand the regioselectivity of the attack.

Spectroscopic Characterization and Analytical Methods for 1 Difluoromethyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-(Difluoromethyl)cyclohexan-1-ol in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and even stereochemistry can be assembled.

The confirmation of the structure of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The most characteristic signal would be the difluoromethyl proton (-CHF₂), which typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The protons of the cyclohexyl ring would appear as a series of multiplets in the aliphatic region. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include the carbon of the difluoromethyl group (-CHF₂), which would appear as a triplet due to one-bond coupling with the two fluorine atoms. The quaternary carbon C1, bonded to the hydroxyl and difluoromethyl groups, would also be identifiable. The remaining six carbons of the cyclohexane (B81311) ring would show signals in the aliphatic region.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a doublet is expected for the two equivalent fluorine atoms of the -CHF₂ group, arising from coupling to the single proton of that group. The chemical shift of this signal is characteristic of a difluoromethyl group attached to a tertiary alcohol. biosynth.com The large chemical shift range of ¹⁹F NMR ensures that signals are typically well-resolved. google.com

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 5.8 - 6.2 | Triplet (t) | JH-F ≈ 50-60 | -CH F₂ |

| ~ 3.5 - 4.0 | Broad Singlet (br s) | - | -OH | |

| ~ 1.2 - 1.8 | Multiplets (m) | - | Cyclohexyl -CH ₂- | |

| ¹³C | ~ 115 - 125 | Triplet (t) | ¹JC-F ≈ 240-250 | -C HF₂ |

| ~ 70 - 80 | Triplet (t) | ²JC-F ≈ 20-30 | C 1-(OH)(CHF₂) | |

| ~ 20 - 40 | Singlets (s) | - | Cyclohexyl -C H₂- | |

| ¹⁹F | ~ -120 to -130 | Doublet (d) | JF-H ≈ 50-60 | -CHF ₂ |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

NMR spectroscopy is an invaluable tool for monitoring the progress of the synthesis of this compound, for instance, in the reaction of a difluoromethyl organometallic reagent with cyclohexanone (B45756). By taking aliquots from the reaction mixture at different time points, ¹H or ¹⁹F NMR can be used to observe the disappearance of starting materials and the appearance of the product. google.com

Quantitative NMR (qNMR) can be employed to determine the reaction yield without the need for isolation of the product. This is achieved by adding a known amount of an internal standard with a distinct NMR signal to the crude reaction mixture. google.com The integration of the product signal relative to the internal standard allows for a precise calculation of the yield. This method is particularly useful for optimizing reaction conditions and for high-throughput screening of reaction parameters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and characteristic absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the cyclohexyl and difluoromethyl groups would appear in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations typically occur in the fingerprint region, between 1000 and 1400 cm⁻¹, and are often strong and sharp.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane (cyclohexyl), -CHF₂ |

| 1000-1400 (strong) | C-F stretch | Difluoromethyl |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 150.17, corresponding to the molecular formula C₇H₁₂F₂O. biosynth.com

Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and the cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. Therefore, significant fragments might be observed corresponding to the loss of H₂O, the loss of the difluoromethyl radical (•CHF₂), or the loss of a cyclohexyl fragment. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Advanced Spectroscopic Techniques for Mechanistic Studies

To gain deeper insights into the formation and reactivity of this compound, advanced spectroscopic techniques can be employed. For instance, in situ NMR spectroscopy can provide real-time information on reaction kinetics and the presence of transient intermediates in difluoromethylation reactions. google.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals, especially for complex spin systems.

For studying the stereochemistry of the molecule, Nuclear Overhauser Effect (NOE) spectroscopy can be utilized to determine the spatial proximity of different protons within the molecule, which can help in assigning the relative stereochemistry of the cyclohexyl ring and its substituents.

Chromatographic Purification and Analysis

Chromatographic techniques are crucial for the purification and analysis of this compound. Column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve good separation of the desired product from unreacted starting materials and byproducts.

The purity of the isolated compound can be assessed by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). In GC, the volatility of the compound allows for its separation based on its boiling point and interaction with the stationary phase. In HPLC, the compound is separated based on its polarity. The use of a mass spectrometer as a detector for GC (GC-MS) or HPLC (LC-MS) provides both retention time and mass spectral data, offering a high degree of confidence in the identification and purity assessment of this compound.

Theoretical and Computational Studies of 1 Difluoromethyl Cyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. nih.gov These calculations solve, approximately, the Schrödinger equation for a given molecular system, yielding a wealth of information about its properties and behavior. unipd.it

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 1-(difluoromethyl)cyclohexan-1-ol, DFT calculations can elucidate key aspects of its electronic character and potential reactivity.

By mapping the electron density, one can generate an electrostatic potential map. This map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group would be an electron-rich site, while the hydrogen of the hydroxyl group and the difluoromethyl carbon would be relatively electron-poor.

Furthermore, DFT allows for the calculation of molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This table presents typical properties that would be calculated via DFT for illustrative purposes.)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the location and energy of the most available electrons, likely localized on the oxygen atom. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the most likely site for accepting electrons, potentially an antibonding orbital associated with the C-F bonds. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Provides a measure of the molecule's overall reactivity and stability. |

| Electrostatic Potential | Distribution of charge across the molecule. | Reveals nucleophilic (e.g., oxygen) and electrophilic (e.g., hydroxyl hydrogen) centers, predicting sites of interaction. |

| Dipole Moment | Measure of the overall polarity of the molecule. | The presence of the electronegative fluorine and oxygen atoms would result in a significant dipole moment. |

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. youtube.com When substituents are present, they can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org The interconversion between the two chair forms, known as a ring flip, leads to the exchange of axial and equatorial positions.

For this compound, the two substituents on the same carbon (C1) are the hydroxyl (-OH) group and the difluoromethyl (-CHF₂) group. In such 1,1-disubstituted cyclohexanes, the chair conformation where the sterically larger group occupies the more spacious equatorial position is generally favored to minimize unfavorable 1,3-diaxial interactions. libretexts.org The difluoromethyl group is significantly larger than the hydroxyl group. Therefore, the conformational equilibrium is expected to strongly favor the conformer where the -CHF₂ group is equatorial and the -OH group is axial.

Computational methods can precisely calculate the energy difference (ΔG) between these two conformers. The study of related fluorinated cyclohexanes has demonstrated that fluorine substitution significantly influences conformational preferences. researchgate.netnih.gov

Table 2: Conformational Equilibrium of this compound

| Conformer | C1-CHF₂ Position | C1-OH Position | Relative Stability | Predicted Population at Equilibrium |

| A | Equatorial | Axial | More Stable | Major |

| B | Axial | Equatorial | Less Stable | Minor |

Molecular Modeling for Reaction Pathways and Selectivity

Molecular modeling, particularly using quantum chemical methods like DFT, can be used to map out the potential energy surfaces of chemical reactions. nih.gov This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By comparing the activation energies (the energy barrier from reactant to transition state) for different possible pathways, chemists can predict which reaction is more likely to occur and why a particular product (regio- or stereoisomer) is formed preferentially.

For example, in a potential acid-catalyzed dehydration reaction of this compound, modeling could be used to investigate the transition states leading to different alkene products. The calculations would help determine the activation energy for the formation of each possible isomer, thereby predicting the major product of the elimination reaction.

Prediction of Molecular Properties for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in fields like medicinal chemistry and materials science. They aim to correlate a molecule's chemical structure with its biological activity or physical properties. mdpi.com Computational chemistry is essential for SAR, as it can quickly calculate a wide range of molecular descriptors for a large number of compounds. mdpi.com

For this compound, key descriptors can be calculated to predict its behavior. These properties include lipophilicity (logP), polar surface area (PSA), dipole moment, and various shape-based indices. The introduction of the difluoromethyl group, for instance, is known to modulate lipophilicity and metabolic stability, properties that are critical for the development of new therapeutic agents. By calculating these descriptors, researchers can build quantitative structure-activity relationship (QSAR) models to predict the activity of novel, related compounds before they are synthesized. mdpi.com

Table 3: Key Molecular Descriptors for SAR Studies

| Descriptor | Definition | Relevance |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects absorption, distribution, and membrane permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to hydrogen bonding potential and affects transport properties. |

| Molecular Weight | The mass of one mole of the substance. | A fundamental property influencing a wide range of physical and biological characteristics. |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | For this molecule, the hydroxyl group is a hydrogen bond donor. |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | The oxygen and fluorine atoms can act as hydrogen bond acceptors. |

Chemoinformatic Analysis of Fluorinated Cyclohexyl Scaffolds

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing a virtual library containing the this compound scaffold alongside other fluorinated cyclohexyl structures, researchers can identify trends in physicochemical properties and predict which structures are most likely to possess desired characteristics. researchgate.net

This analysis can map the "chemical space" of fluorinated cyclohexanes. For instance, a principal component analysis (PCA) could be performed on a set of calculated descriptors (like those in Table 3) for a library of related compounds. This would reveal the principal axes of variation within the dataset, highlighting how substitutions affect molecular properties in a systematic way. Such an analysis can guide the design of new molecules with optimized properties, whether for drug discovery, agrochemicals, or materials science, by identifying regions of chemical space that are promising for further exploration.

Applications in Medicinal Chemistry and Materials Science

1-(Difluoromethyl)cyclohexan-1-ol as a Fluorinated Building Block in Drug Discovery

This compound serves as a valuable fluorinated building block in the synthesis of more complex molecules for pharmaceutical research. tandfonline.comtandfonline.comnih.gov The strategy of using such pre-fluorinated synthons remains a dominant approach in drug discovery, allowing for the efficient introduction of the difluoromethylated cyclohexyl scaffold into potential drug candidates. tandfonline.comtandfonline.com The use of such building blocks is often more practical than late-stage fluorination, especially when creating sp3-enriched saturated ring systems, which are considered attractive chemotypes in early drug discovery. tandfonline.comnih.gov

The difluoromethylated cyclohexyl scaffold, derived from building blocks like this compound, offers a unique three-dimensional structure that can be exploited in the design of novel therapeutics. The incorporation of this scaffold can lead to compounds with improved biological activity. nih.gov For instance, the design of NLRP3 inflammasome inhibitors has utilized a hydroxyl-cyclohexyl moiety to enhance brain penetrability and efficacy in disease models. nih.gov Replacing a standard cyclohexyl ring with a difluoromethylated version can significantly alter a molecule's properties, providing a pathway to optimize lead compounds into viable drug candidates. mdpi.com The development of such novel therapeutics often involves creating a library of analogues where the difluoromethylated scaffold is a key component, allowing medicinal chemists to fine-tune the molecule's interaction with its biological target.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce similar biological effects, is a fundamental strategy in medicinal chemistry. princeton.edusci-hub.sewikipedia.org The difluoromethyl group is recognized as a valuable bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govh1.conih.govresearchgate.net This replacement can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success. princeton.edu

| Functional Group | Bioisosteric Replacement | Key Property Change |

| Hydroxyl (-OH) | Difluoromethyl (-CHF2) | Increased metabolic stability, increased lipophilicity, retains H-bond donor capability. princeton.eduresearchgate.net |

| Thiol (-SH) | Difluoromethyl (-CHF2) | Increased metabolic stability, similar lipophilicity, acts as H-bond donor. h1.coacs.org |

| Amine (-NH2) | Difluoromethyl (-CHF2) | Increased metabolic stability, acts as H-bond donor. nih.govresearchgate.net |

| Methyl (-CH3) | Difluoromethyl (-CHF2) | Moderate increase in lipophilicity, introduces H-bond donor capability. informahealthcare.com |

Influence of the Difluoromethyl Group on Biological Activity and Pharmacokinetics

The introduction of a difluoromethyl group, as is present in this compound, can profoundly influence a molecule's biological activity and pharmacokinetic profile. nih.govresearchgate.netacs.org This influence stems from the unique electronic properties and steric profile of the C-F bond. mdpi.com

One of the most significant advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability. mdpi.comprinceton.edu The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. mdpi.com Replacing a metabolically labile hydrogen atom or a functional group prone to oxidation, such as a hydroxyl or benzylic methylene (B1212753) group, with a difluoromethyl group is a well-established strategy to block metabolic hotspots. mdpi.comprinceton.eduacs.org This increased resistance to degradation can prolong a drug's half-life in the body, potentially leading to a reduced dose and frequency of administration. mdpi.com

| Bond | Bond Dissociation Energy (kJ/mol) | Implication for Drug Design |

| C-H | ~414 | Susceptible to metabolic oxidation. mdpi.com |

| C-F | ~485 | High resistance to metabolic cleavage, enhancing drug stability. mdpi.com |

The difluoromethyl group is generally considered a lipophilicity-enhancing moiety. nih.govresearchgate.netacs.org The replacement of a hydrogen atom or a methyl group with a difluoromethyl group typically increases the molecule's octanol-water partition coefficient (logP), a measure of lipophilicity. acs.org However, this increase is more moderate compared to the more heavily fluorinated trifluoromethyl (-CF3) group. informahealthcare.com This allows for a more subtle fine-tuning of a compound's lipophilicity, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com An optimal level of lipophilicity is essential for effective membrane permeation and bioavailability. mdpi.com Studies have shown that the change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, indicating that the electronic environment of the molecule influences the extent of the lipophilicity change. nih.govh1.coacs.org

The difluoromethyl group can significantly impact a drug's binding affinity for its target receptor through several mechanisms. mdpi.comprinceton.edu Due to the high electronegativity of the fluorine atoms, the C-H bond in the CHF2 group is polarized, allowing it to function as a weak hydrogen bond donor. nih.govresearchgate.netacs.org This enables the formation of favorable interactions with hydrogen bond acceptors, such as carbonyl oxygens, in the protein's binding pocket. researchgate.netacs.org This hydrogen bonding capability is a key feature that allows the CHF2 group to act as a bioisostere of hydroxyl and thiol groups. nih.govh1.co

Furthermore, the introduction of fluorine can alter the electronic distribution of the entire molecule, potentially leading to stronger electrostatic or multipolar interactions with the target protein. mdpi.com The strategic placement of a difluoromethyl group can lead to enhanced binding affinity and, consequently, improved potency and selectivity of the drug candidate. mdpi.comprinceton.edu

Exploration in Agrochemical and Material Science

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The difluoromethyl group (CHF2), in particular, is a valuable moiety in the design of bioactive compounds and advanced materials. It can act as a bioisostere for a hydroxyl or thiol group, influence lipophilicity and metabolic stability, and participate in hydrogen bonding. The cyclohexane (B81311) scaffold provides a three-dimensional structure that can be crucial for molecular recognition and interaction with biological targets or for defining the architecture of materials.

Agrochemical Applications

While direct research on the agrochemical applications of this compound is not extensively published, the presence of the difluoromethyl group is a well-established feature in modern fungicides. This structural motif is found in several commercial and developmental fungicides, where it contributes to their efficacy. For instance, difluoromethyl-substituted pyrazole (B372694) carboxamides have shown significant fungicidal activity against various plant pathogens. rudn.ru

The utility of this compound in this field lies in its potential as a precursor for the synthesis of novel agrochemicals. The hydroxyl group of the molecule provides a reactive site for further chemical modification, allowing for the introduction of various pharmacophores. It is plausible that derivatives of this compound could be synthesized and screened for fungicidal, herbicidal, or insecticidal activity. The combination of the difluoromethyl group and the cyclohexane ring could lead to the discovery of new active ingredients with favorable properties, such as enhanced potency, improved metabolic stability, and a desirable environmental profile.

Agrochemical patent literature frequently describes compositions containing various difluoromethyl-substituted heterocyclic compounds for crop protection. googleapis.comgoogle.comgoogleapis.com These patents highlight the industry's continued interest in this chemical space for developing new solutions to combat plant diseases and pests.

Material Science Applications

In material science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy, which leads to hydrophobicity. tandfonline.comnih.gov Fluorinated polymers, for instance, are used in a wide range of applications, from non-stick coatings to advanced biomedical devices. nih.govmdpi.com